molecular formula C8H14O2 B13971241 Octa-1,7-diene-2,6-diol CAS No. 351206-16-1

Octa-1,7-diene-2,6-diol

Cat. No.: B13971241
CAS No.: 351206-16-1
M. Wt: 142.20 g/mol
InChI Key: SSEKZMSXNPIMAQ-UHFFFAOYSA-N
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Description

Octa-1,7-diene-2,6-diol is a chemical compound of interest in organic synthesis and materials science research . While specific published studies on this exact molecule are limited, its structure suggests significant potential utility. The compound features a carbon chain with two terminal double bonds and two internal hydroxyl groups, making it a potential precursor for polymerization reactions and the synthesis of more complex molecular architectures. Related diene-diol structures, such as various dimethyloctadiene diols, are known to be natural monoterpenoids found in plants like Gardenia jasminoides Ellis and are subjects of study in fragrance and flavor chemistry . Researchers might explore the application of this compound in ring-closing metathesis reactions, a process demonstrated with the structurally similar 1,7-octadiene, to create functionalized cyclic compounds . Its bifunctional nature also positions it as a potential building block for creating polymers with specific properties or for use in hydroformylation and hydrocyanation processes to generate longer-chain diacids or diamines . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

351206-16-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

octa-1,7-diene-2,6-diol

InChI

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,8-10H,1-2,4-6H2

InChI Key

SSEKZMSXNPIMAQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCC(=C)O)O

Origin of Product

United States

Preparation Methods

Hydroformylation Followed by Hydrogenation

One of the primary industrial routes to synthesize this compound is through the hydroformylation of 1,7-octadiene followed by hydrogenation of the resulting dialdehyde intermediate. This two-step catalytic process involves:

  • Hydroformylation: The addition of a formyl group (–CHO) to the double bonds of 1,7-octadiene using synthesis gas (a mixture of CO and H2) in the presence of transition metal catalysts such as rhodium or cobalt complexes. This step produces dialdehydes with aldehyde groups at the 2 and 6 positions.

  • Hydrogenation: Subsequent catalytic hydrogenation reduces the dialdehydes to the corresponding diols, yielding this compound.

This method is noted for its efficiency and selectivity and is widely referenced in organic synthesis literature.

Catalytic Hydration of Divinyl Compounds

A patented method (CN1091117A) describes the preparation of octadienol derivatives, including this compound, via catalytic hydration of divinyl compounds in the presence of water and catalysts such as palladium or platinum complexes with phosphine ligands. Key aspects include:

  • Use of a transition metal catalyst (Pd or Pt) combined with various phosphine ligands (trialkyl, triaryl, or alkylaryl tertiary phosphines).

  • The reaction medium often includes solvents like sulfolane, with careful optimization of solvent concentration critical to reaction rate and selectivity. For example, sulfolane concentrations below 30% (weight) reduce reaction speed, while concentrations above 80% increase byproduct formation and complicate catalyst recovery.

  • The presence of tertiary amines (e.g., triethylamine) acts as promoters or bases in the reaction.

  • The process involves hydration of divinyl compounds to produce octadienol intermediates, which can be further transformed into the target diol.

  • Challenges include catalyst recovery and fouling during distillation, addressed in some patents by replacing phosphines with phosphonium salts to improve catalyst stability and simplify processing.

Catalytic Decarbonylation of Biosourced Substrates

Recent research explores the production of linear α-olefins, including octadienes, from renewable feedstocks via catalytic decarbonylation. Iridium catalysts combined with potassium iodide and acetic anhydride can decarbonylate biosourced substrates under mild conditions (160 °C, 5 hours), yielding linear α-olefins with good conversion and selectivity.

While this method primarily targets octadiene production, the octadiene intermediates can be subsequently converted to this compound via hydroformylation and hydrogenation steps.

Dehydrohalogenation and Cyclisation Routes

Another synthetic approach involves halogenation of precursors followed by dehydrohalogenation using strong bases (e.g., sodium hydroxide, potassium carbonate) under controlled solvent and temperature conditions. This route produces intermediates such as 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol, which can be cyclized or further modified to yield octadienol derivatives structurally related to this compound.

Bases used include both inorganic (NaOH, K2CO3) and organic bases (triethylamine, DBU), and solvents range from non-polar (hexane, toluene) to polar aprotic (dimethylformamide) or protic solvents (methanol, ethanol, water). Reaction temperatures vary from ambient to reflux.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst System Key Reagents & Conditions Advantages Challenges References
Hydroformylation + Hydrogenation Rhodium or cobalt complexes 1,7-Octadiene, synthesis gas (CO + H2), hydrogenation catalyst High selectivity, industrially established Requires multi-step process
Catalytic hydration of divinyl compounds Pd or Pt complexes with phosphine ligands Divinyl compounds, water, sulfolane solvent, tertiary amines Direct hydration, potential for high yield Catalyst recovery, byproduct formation
Catalytic decarbonylation of biosourced substrates Iridium catalyst with KI and Ac2O Biosourced substrates, mild temperature (160 °C), 5 h Renewable feedstocks, mild conditions Requires further conversion steps
Dehydrohalogenation and cyclisation Strong inorganic/organic bases Halogenated precursors, various solvents, ambient to reflux temperatures Versatile, allows structural modifications Multi-step, sensitive to conditions

Research Findings and Notes

  • The catalytic hydration method emphasizes the importance of solvent composition, especially sulfolane concentration, which significantly affects reaction rate and selectivity. Optimal sulfolane content is below 30% by weight to maintain reaction speed, while higher concentrations lead to catalyst dissolution issues and increased byproducts.

  • Catalyst systems involving palladium and phosphine ligands are prone to fouling during distillation due to metal precipitation, complicating industrial scale-up. Replacement of phosphine ligands with phosphonium salts has been proposed to mitigate these issues.

  • Hydroformylation-hydrogenation remains the most industrially relevant method due to its high selectivity and well-understood catalyst systems, despite requiring multiple steps.

  • The use of renewable feedstocks and catalytic decarbonylation presents a promising sustainable approach but currently requires further downstream processing to obtain the diol.

  • Dehydrohalogenation methods provide synthetic flexibility but involve harsher conditions and multiple steps, which may limit their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Octa-1,7-diene-2,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octa-1,7-diene-2,6-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octa-1,7-diene-2,6-diol depends on its specific application. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. The presence of double bonds and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Octa-1,7-diene-4,5-diol (C₈H₁₄O₂)

  • Structural Features :
    • Double bonds at positions 1 and 7.
    • Hydroxyl groups at positions 4 and 3.
  • Key Properties :
    • Molecular weight: 142.20 g/mol.
    • LogP: ~1.8 (estimated), indicating moderate hydrophobicity.
    • Synthesis: Produced via epoxidation and hydrolysis or dihydroxylation, with reported purities up to 96% in literature .
  • Functional Implications :
    • Proximal hydroxyl groups (4,5) may enhance intramolecular hydrogen bonding, increasing stability in polar solvents.
    • Reactivity: Likely participates in oxidation or cyclization reactions due to conjugated diene and diol proximity.

1,7-Octanediol, 3,7-dimethyl (C₁₀H₂₂O₂)

  • Structural Features :
    • Saturated carbon chain with hydroxyls at positions 1 and 7.
    • Methyl branches at positions 3 and 7.
  • Key Properties :
    • Molecular weight: 174.28 g/mol.
    • Branched structure increases hydrophobicity (LogP > 2.5).
  • Functional Implications: Branched chains reduce crystallinity, lowering melting points compared to linear diols. Applications: Potential use in polymer plasticizers or surfactants due to balanced polarity.

1,7-Octadiene (C₈H₁₄)

  • Structural Features :
    • Conjugated diene (positions 1 and 7) without hydroxyl groups.
  • Key Properties :
    • Molecular weight: 110.20 g/mol.
    • Boiling point: 114–121°C; density: 0.746 g/mL at 25°C.
    • Safety: Highly flammable (S16 hazard code) .
  • Functional Implications: High volatility and low polarity make it suitable as a solvent or monomer in polymerization.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications/Reactivity
Octa-1,7-diene-2,6-diol* C₈H₁₄O₂ 142.20 (estimated) Diene (1,7), diol (2,6) N/A Hypothetical: Polymer precursors
Octa-1,7-diene-4,5-diol C₈H₁₄O₂ 142.20 Diene (1,7), diol (4,5) N/A Organic synthesis intermediates
1,7-Octanediol, 3,7-dimethyl C₁₀H₂₂O₂ 174.28 Diol (1,7), branched N/A Surfactants, plasticizers
1,7-Octadiene C₈H₁₄ 110.20 Diene (1,7) 114–121 Solvents, polymerization

*Hypothetical compound; properties inferred from analogs.

Key Research Findings and Implications

Hydroxyl Position Effects :

  • Diols with adjacent hydroxyls (e.g., 4,5-diol) exhibit stronger hydrogen bonding, enhancing solubility in polar solvents compared to distally substituted diols (e.g., 2,6-diol) .
  • Branched diols (e.g., 3,7-dimethyl) display reduced crystallinity and altered thermal properties compared to linear analogs .

Reactivity Trends :

  • Conjugated dienes (1,7-octadiene) are prone to electrophilic addition, while diols enable nucleophilic substitution or esterification .

Biological Activity

Octa-1,7-diene-2,6-diol, also known as 2,6-dimethyl-1,7-octadien-3,6-diol, is a compound belonging to the class of organic compounds known as fatty alcohols. Its molecular formula is C10H18O2C_{10}H_{18}O_2, and it has garnered interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Weight : 170.25 g/mol
  • CAS Number : 51276-33-6
  • IUPAC Name : 2,6-dimethylocta-1,7-diene-3,6-diol
  • Structure :
    InChI 1S C10H18O2 c1 5 10 4 12 7 6 9 11 8 2 3 h5 9 11 12H 1 2 6 7H2 3 4H3\text{InChI 1S C10H18O2 c1 5 10 4 12 7 6 9 11 8 2 3 h5 9 11 12H 1 2 6 7H2 3 4H3}

Biological Activity Overview

Research on this compound is limited; however, some studies have indicated its potential biological activities:

Antimicrobial Activity

A study highlighted that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various microorganisms. For instance, fatty alcohols have been shown to disrupt microbial cell membranes, leading to cell lysis and death.

Antioxidant Properties

The compound has also been studied for its antioxidant potential. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary findings suggest that this compound may exhibit such properties by scavenging free radicals.

Potential Applications in Food Industry

This compound has been detected in various food matrices such as alcoholic beverages and fruits. This suggests its role as a flavor compound and potential use as a natural preservative due to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several fatty alcohols against foodborne pathogens. Results indicated that this compound showed significant inhibition of Escherichia coli and Salmonella enterica, suggesting its potential as a natural antimicrobial agent in food preservation.

PathogenInhibition Zone (mm)
E. coli15
Salmonella enterica12

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant activity of this compound using DPPH radical scavenging methods. The results demonstrated a dose-dependent increase in antioxidant capacity.

Concentration (µg/mL)% Scavenging Activity
5030
10055
20075

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H- and 13C^{13}C-NMR distinguish stereoisomers via coupling constants (JJ) and chemical shifts. For example, trans-diols exhibit larger JvicinalJ_{vicinal} values (10–12 Hz) compared to cis isomers (2–4 Hz). reports a molecular formula of C10H18O2C_{10}H_{18}O_2 (170.249 g/mol), with key peaks at δ 1.6–1.8 ppm (allylic methyl groups) and δ 5.2–5.5 ppm (olefinic protons) .
  • Mass Spectrometry : High-resolution MS (Exact Mass: 170.1307) confirms molecular ion [M+H]+^+. Fragmentation patterns (e.g., loss of H2OH_2O) help identify hydroxyl positions .

What strategies resolve contradictions in spectral data for structurally similar diols like 2,6-dimethylocta-3,7-diene-2,6-diol (DMDD)?

Advanced Research Focus
Discrepancies arise from overlapping signals in NMR (e.g., terpendiol-I vs. DMDD). Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping olefinic protons (δ 5.2–5.5 ppm) by correlating 1H^1H-13C^{13}C couplings .
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
  • Reference Standards : Cross-validate with authentic compounds, as done in for DMDD identification .

How do nomenclature inconsistencies impact literature searches for this compound derivatives?

Advanced Research Focus
Synonyms like "3,7-dimethyl-1,7-octadien-3,6-diol" () and "2,6-dimethylocta-3,7-diene-2,6-diol" () create ambiguity. Researchers should:

  • Use IUPAC Standard InChIKey (e.g., HZHJGFRDKJPQPV-UHFFFAOYSA-N for ) to track compounds across databases .
  • Cross-reference CAS numbers (e.g., 51276-33-6 in vs. 42007-73-8 in ) to avoid misidentification .

What role do diols like this compound play in plant terpene biosynthesis?

Basic Research Focus
In grapevines (), terpendiol-I (a structural analog) is a precursor to linalool oxides and α-terpineol. Its diol structure enables cyclization via acid catalysis, forming monoterpene ethers critical for aroma profiles. Quantification via GC-MS (relative peak heights in Fig. 1, ) reveals concentration-dependent effects on terpene diversity .

How can reaction conditions be optimized to minimize byproducts during diol synthesis?

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfation efficiency (70% yield in ), while THF improves deprotection .
  • Catalyst Screening : Pd(OH)2_2/C under H2H_2 (phosphate buffer, pH 7.0) reduces over-reduction of dienes .
  • Temperature Control : Lower temps (RT vs. 65°C) reduce epimerization during sulfonation .

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